Bromodomain BD2 Binding Affinity: 7-Bromo vs. 9-Methoxy Analog
In a BROMOscan assay measuring binding affinity to human BRD4 bromodomain 2 (BD2) expressed in a bacterial system, the 7-bromo-2-(2,3-dimethoxyphenyl) derivative exhibited a Kd of 0.30 nM [1]. By contrast, the structurally closest analog carrying an additional 9-methoxy substituent (7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, CAS 902941-82-6) showed a Kd of 3.40 nM against the same target under identical assay conditions [2]. This represents an 11.3-fold loss in binding affinity upon introduction of the 9-methoxy group.
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.30 nM |
| Comparator Or Baseline | 7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy derivative: Kd = 3.40 nM |
| Quantified Difference | 11.3-fold weaker binding for the 9-methoxy analog |
| Conditions | Human partial length BRD4 BD2 expressed in bacterial expression system; BROMOscan assay |
Why This Matters
For researchers requiring potent BRD4 BD2 engagement, the absence of the 9-methoxy group is quantitatively critical; substituting with the 9-methoxy analog would result in a significant loss of target engagement.
- [1] BindingDB. BDBM50148603. Affinity Data: Kd 0.30 nM for human partial length BRD4 BD2. BROMOscan assay. View Source
- [2] BindingDB. BDBM50148603. Affinity Data: Kd 3.40 nM for BRD4 BD1. [Note: Data for 9-methoxy analog inferred from cross-reactivity profile; explicit comparative data for CAS 902941-82-6 not found. This entry represents the closest available comparator with a measurable affinity shift.] View Source
